[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate
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Overview
Description
[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate is a chemical compound with unique properties and applications It is known for its role in various scientific research fields, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of [(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate involves specific routes and reaction conditions. One common method includes the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The preparation method of this compound may also involve the use of fluorescence detection agents and test papers for specific detection . Industrial production methods for this compound are typically carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include carbonyldiimidazole, which is often employed for the coupling of amino acids for peptide synthesis . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of formic acid with carbonyldiimidazole forms formylized imidazole .
Scientific Research Applications
[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for the study of metabolic pathways. In medicine, this compound is utilized for its potential therapeutic effects and in industry for the development of new materials and technologies . The compound’s versatility makes it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of [(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone where they bind to hydroxyapatite . This binding inhibits the activity of certain enzymes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved in the action of this compound depend on its specific structure and properties.
Comparison with Similar Compounds
[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bisphosphonates or molecules with similar structural features . The comparison between this compound and its analogs can provide insights into its distinct properties and potential advantages in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, preparation methods, chemical reactions, and mechanism of action make it a valuable tool in various fields. Understanding its similarities and differences with other compounds can further enhance its utilization in research and development.
Properties
IUPAC Name |
[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWBDSIUVGHTEA-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1NC(=NC2=O)N)COC(=O)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@H](CN1C=NC2=C1NC(=NC2=O)N)COC(=O)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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